molecular formula C13H9ClO2 B6361581 3-(3-Chloro-5-hydroxyphenyl)benzaldehyde CAS No. 1261960-78-4

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde

Cat. No.: B6361581
CAS No.: 1261960-78-4
M. Wt: 232.66 g/mol
InChI Key: PRBJFDHRUJLVGF-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is characterized by the presence of a chloro group and a hydroxy group attached to a benzene ring, which is further connected to a benzaldehyde moiety. This compound is a white crystalline solid and is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with sodium hydroxide, followed by treatment with ammonia. This method yields the desired compound with good purity and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of solvents like ethanol or methanol is common, and the reactions are typically carried out under controlled temperatures and pressures to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: 3-(3-Chloro-5-hydroxyphenyl)benzoic acid.

    Reduction: 3-(3-Chloro-5-hydroxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-hydroxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The aldehyde group can also undergo reactions with nucleophiles in biological systems, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde
  • 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde
  • 3-(3-Bromo-5-hydroxyphenyl)benzaldehyde

Uniqueness

3-(3-Chloro-5-hydroxyphenyl)benzaldehyde is unique due to the specific positioning of the chloro and hydroxy groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups also contributes to its unique chemical properties .

Properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBJFDHRUJLVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679524
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-78-4
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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